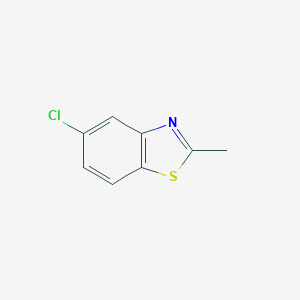

5-Chloro-2-methylbenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCALAYIRFYALSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061402 | |

| Record name | Benzothiazole, 5-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-99-1 | |

| Record name | 5-Chloro-2-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 5-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 5-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 5-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-methylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Chloro-2-methylbenzothiazole

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structural motif is a key component in a variety of biologically active molecules, exhibiting a range of pharmacological properties. Furthermore, its unique electronic and photophysical characteristics make it a valuable building block in the development of novel organic materials. This guide provides a comprehensive, in-depth technical overview of a reliable and well-established synthetic route to this compound, intended to equip researchers and drug development professionals with the practical knowledge required for its efficient preparation in a laboratory setting.

The synthesis detailed herein follows a logical and robust three-step pathway commencing from the readily available starting material, 4-chloroaniline. This route is strategically advantageous due to its reliance on well-understood chemical transformations, the commercial availability of the necessary reagents, and the straightforward purification procedures involved.

Overall Synthetic Strategy

The synthesis of this compound from 4-chloroaniline can be efficiently achieved through a three-step sequence:

-

Acetylation: The initial step involves the N-acetylation of 4-chloroaniline to form the intermediate, N-(4-chlorophenyl)acetamide. This reaction serves to protect the amino group and introduce the acetyl moiety that will ultimately become the 2-methyl group of the benzothiazole ring.

-

Thionation: The amide intermediate is then converted to its corresponding thioamide, N-(4-chlorophenyl)thioacetamide, through a thionation reaction. This is a critical transformation as it introduces the sulfur atom required for the subsequent cyclization.

-

Cyclization (Jacobson Synthesis): The final step is an intramolecular oxidative cyclization of the N-(4-chlorophenyl)thioacetamide to yield the target molecule, this compound. This reaction is a variation of the classic Jacobson benzothiazole synthesis.

Caption: Overall workflow for the synthesis of this compound.

PART 1: Experimental Protocols

Step 1: Synthesis of N-(4-chlorophenyl)acetamide

Causality: The acetylation of the primary amine in 4-chloroaniline is a crucial first step. It transforms the highly reactive amino group into a less reactive amide. This modification prevents unwanted side reactions in the subsequent thionation and cyclization steps and introduces the necessary acetyl group for the formation of the 2-methylbenzothiazole.

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-chloroaniline (12.75 g, 0.1 mol).

-

Add 50 mL of glacial acetic acid to the flask and stir until the 4-chloroaniline is completely dissolved.

-

Slowly add acetic anhydride (11.2 mL, 0.12 mol) to the solution dropwise over a period of 15 minutes. An exothermic reaction will be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) for 2 hours.

-

Allow the reaction mixture to cool to room temperature, during which a white precipitate will form.

-

Pour the mixture into 200 mL of ice-cold water with stirring.

-

Collect the white precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to yield pure N-(4-chlorophenyl)acetamide as white crystals.

-

Dry the crystals in a vacuum oven at 60 °C.

Data Presentation: Reagents and Product Properties for Step 1

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Chloroaniline | C₆H₆ClN | 127.57 | 68-71 | 232 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | 139.8 |

| N-(4-chlorophenyl)acetamide | C₈H₈ClNO | 169.61 | 178-180 | 333 |

Step 2: Synthesis of N-(4-chlorophenyl)thioacetamide

Causality: The conversion of the amide to a thioamide is the pivotal step that introduces the sulfur atom necessary for the formation of the thiazole ring. Phosphorus pentasulfide is a powerful thionating agent that effectively replaces the carbonyl oxygen with a sulfur atom.[1]

Experimental Protocol:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place N-(4-chlorophenyl)acetamide (16.96 g, 0.1 mol) and 200 mL of anhydrous toluene.

-

Under a nitrogen atmosphere, add phosphorus pentasulfide (P₄S₁₀) (5.55 g, 0.025 mol) portion-wise to the stirred suspension. Caution: This reaction is exothermic and may release hydrogen sulfide gas. Perform this step in a well-ventilated fume hood.[2]

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 300 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts. Stir until the effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude N-(4-chlorophenyl)thioacetamide.

-

Purify the crude product by recrystallization from ethanol to afford yellow crystals.

Data Presentation: Reagents and Product Properties for Step 2

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| N-(4-chlorophenyl)acetamide | C₈H₈ClNO | 169.61 | 178-180 |

| Phosphorus Pentasulfide | P₄S₁₀ | 444.55 | 286-290 |

| N-(4-chlorophenyl)thioacetamide | C₈H₈ClNS | 185.67 | 129-131 |

Step 3: Synthesis of this compound (Jacobson Cyclization)

Causality: This final step is an intramolecular electrophilic cyclization followed by oxidation. The thioamide, in the presence of an oxidizing agent, undergoes cyclization onto the aromatic ring to form the dihydrobenzothiazole intermediate, which is then oxidized to the aromatic benzothiazole. Potassium ferricyanide in an alkaline medium is a classic and effective oxidizing system for this transformation.[3][4]

Experimental Protocol:

-

In a 500 mL Erlenmeyer flask, dissolve N-(4-chlorophenyl)thioacetamide (9.28 g, 0.05 mol) in 150 mL of ethanol.

-

In a separate beaker, prepare a solution of potassium ferricyanide (K₃[Fe(CN)₆]) (32.9 g, 0.1 mol) in 150 mL of water.

-

Also, prepare a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of water.

-

Add the sodium hydroxide solution to the ethanolic solution of the thioamide with stirring.

-

Heat the mixture to 50-60 °C, and then add the potassium ferricyanide solution dropwise over 30 minutes. The color of the reaction mixture will change.

-

After the addition is complete, continue to stir the reaction mixture at 60 °C for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

A solid precipitate will form. Collect the crude product by vacuum filtration and wash it with water.

-

Purify the crude this compound by recrystallization from a mixture of ethanol and water to obtain pale yellow crystals.

-

Dry the final product in a desiccator over anhydrous calcium chloride.

Data Presentation: Reagents and Product Properties for Step 3

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| N-(4-chlorophenyl)thioacetamide | C₈H₈ClNS | 185.67 | 129-131 |

| Potassium Ferricyanide | K₃[Fe(CN)₆] | 329.24 | Decomposes |

| Sodium Hydroxide | NaOH | 40.00 | 318 |

| This compound | C₈H₆ClNS | 183.66 | 69-72 |

PART 2: Mechanistic Insights

The Jacobson Benzothiazole Synthesis: A Radical-Ionic Mechanism

The cyclization of N-arylthioamides to benzothiazoles, known as the Jacobson synthesis, is a fascinating transformation that can proceed through different mechanistic pathways depending on the reaction conditions. In the presence of an oxidizing agent like potassium ferricyanide in an alkaline medium, the reaction is believed to involve a radical-ionic mechanism.

Caption: Proposed mechanism for the Jacobson synthesis of this compound.

The key steps of the proposed mechanism are:

-

Deprotonation and Single-Electron Transfer: The alkaline medium facilitates the deprotonation of the thioamide to form a resonance-stabilized anion. This anion then undergoes a single-electron transfer (SET) to the oxidizing agent, potassium ferricyanide, to generate a thiyl radical.

-

Intramolecular Radical Cyclization: The highly reactive thiyl radical undergoes an intramolecular cyclization onto the ortho-position of the chlorophenyl ring. This is the key bond-forming step that constructs the thiazole ring.

-

Oxidation and Aromatization: The resulting radical intermediate is further oxidized by another equivalent of the oxidizing agent, and subsequent loss of a proton leads to the formation of the stable, aromatic this compound.

Understanding this mechanism underscores the critical roles of both the base and the oxidizing agent in the reaction. The base is necessary to generate the nucleophilic anion, while the oxidizing agent is essential for the formation of the key radical intermediate and the final aromatization step.

PART 3: Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques.

-

N-(4-chlorophenyl)acetamide:

-

This compound:

-

¹H NMR (CDCl₃, 300 MHz): δ 7.85 (d, J=8.4 Hz, 1H), 7.68 (d, J=2.0 Hz, 1H), 7.30 (dd, J=8.4, 2.0 Hz, 1H), 2.85 (s, 3H).

-

¹³C NMR (CDCl₃, 75 MHz): δ 168.0, 153.1, 134.5, 132.8, 126.5, 124.8, 121.7, 20.1.

-

IR (KBr, cm⁻¹): 3060, 2925, 1595, 1475, 1420, 1310, 1070, 810.[6]

-

Conclusion

This technical guide has detailed a robust and reproducible three-step synthesis of this compound from 4-chloroaniline. By providing comprehensive experimental protocols, elucidating the underlying reaction mechanisms, and presenting key characterization data, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The described methodology offers a practical and efficient pathway to access this important heterocyclic building block, facilitating further exploration of its potential applications.

References

- 1. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lu Le Laboratory: Preparation of Phosphorus Pentasulfide - A Thionation Reagent - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. rsc.org [rsc.org]

- 6. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Versatility of 5-Chloro-2-methylbenzothiazole: A Technical Guide for Organic Synthesis

Abstract

5-Chloro-2-methylbenzothiazole is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing chloro group and the electron-donating methyl group on the benzothiazole core, impart a versatile reactivity profile. This guide provides an in-depth exploration of the organic reactions of this compound, offering insights into its synthesis and functionalization through key transformations such as palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and reactions involving the 2-methyl group. Authored for researchers, scientists, and drug development professionals, this document aims to serve as a practical resource, elucidating the causality behind experimental choices and providing detailed methodologies for the strategic manipulation of this important scaffold.

Introduction: The Strategic Importance of this compound

The benzothiazole moiety is a privileged scaffold in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The specific substitution pattern of this compound makes it a particularly valuable intermediate. The chlorine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the methyl group at the 2-position can be engaged in various condensation and oxidation reactions. This guide will systematically dissect the reactivity of this molecule, providing a foundational understanding for its application in complex molecular synthesis.

Synthesis of the this compound Core

A robust and efficient synthesis of the starting material is paramount for any synthetic campaign. This compound can be prepared through several established routes. One common method involves the reaction of 2-amino-5-chlorothiophenol with acetic anhydride in glacial acetic acid. This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization to form the benzothiazole ring.

Experimental Protocol: Synthesis of this compound

-

To a reaction flask containing 300 mL of glacial acetic acid, add 31.93 g (0.20 mol) of 2-amino-5-chlorothiophenol.

-

Add 37.80 mL (0.40 mol) of acetic anhydride to the reaction mixture.

-

Heat the reaction mixture to 130°C and stir for 1.5 hours.

-

Cool the reaction mixture to room temperature and filter to remove any solid impurities.

-

Cool the filtrate to 3°C in an ice-water bath.

-

Slowly add a 5 wt% sodium hydroxide solution dropwise, maintaining the temperature at 3°C, until the pH of the system reaches 7.0.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The chlorine atom at the 5-position of the benzothiazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors. While specific protocols for this compound are not extensively reported, the reactivity of the analogous 5-Bromo-2-chlorobenzo[d]thiazole provides a strong precedent for successful coupling reactions.[1] The general order of reactivity for halogens in these couplings is I > Br > Cl, meaning that reactions with chloro-substrates may require more forcing conditions or more active catalyst systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position.

This protocol is adapted from a similar transformation and may require optimization for this compound.

-

In an oven-dried flask, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

-

Add a palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100°C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated.

-

Purify the crude product by column chromatography.[2]

| Parameter | Typical Condition | Rationale |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |

| Temperature | 80-120 °C | Higher temperatures are often required for less reactive aryl chlorides. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of arylamines.[3] This reaction is particularly valuable in pharmaceutical synthesis, where the arylamine motif is prevalent. The selective amination at the C5-position of this compound can be achieved using a suitable palladium catalyst and ligand system.

This is a generalized protocol and requires optimization for specific substrates.

-

To a reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos).

-

Purge the vessel with an inert gas and add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the mixture to the desired temperature (typically 80-110°C) until the starting material is consumed.

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product via column chromatography.[1]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable synthetic intermediates.[4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the benzothiazole ring system, further enhanced by the electron-withdrawing chloro group, makes the 5-position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloride with a variety of nucleophiles.

General Considerations for SNAr on this compound

The feasibility and rate of SNAr reactions are influenced by several factors:

-

Nucleophile Strength: Stronger nucleophiles will react more readily.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the cationic counter-ion of the nucleophile and accelerate the reaction.

-

Temperature: Heating is often required to overcome the activation energy of the reaction.

-

Dissolve this compound (1.0 eq) and the desired thiol (1.1 eq) in a polar aprotic solvent like DMF.

-

Add a base such as potassium carbonate (K₂CO₃) (1.5 eq) to deprotonate the thiol.

-

Heat the reaction mixture (e.g., to 80-120°C) and monitor by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the resulting thioether by column chromatography.[5]

Reactivity of the 2-Methyl Group

The methyl group at the 2-position of the benzothiazole ring exhibits its own distinct reactivity, primarily due to the acidity of its protons, which are alpha to an imine-like carbon.

Condensation Reactions

The acidic protons of the 2-methyl group can be removed by a base to generate a nucleophilic carbanion. This carbanion can then participate in condensation reactions with various electrophiles, most notably aldehydes, to form styryl-type derivatives.[6]

-

In a suitable solvent, treat this compound with a strong base (e.g., LDA or NaH) at low temperature to generate the anion.

-

Add the desired aldehyde (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product, dry the organic layer, and purify by chromatography.

Oxidation

The 2-methyl group can be oxidized to a formyl group, providing access to 5-chloro-2-formylbenzothiazole, a valuable intermediate for further derivatization.[7][8]

Conclusion

This compound is a versatile and highly valuable building block in organic synthesis. Its reactivity can be selectively controlled at three key positions: the 5-chloro group, the 2-methyl group, and the benzothiazole ring itself. By understanding the principles and applying the methodologies outlined in this guide, researchers can effectively leverage the synthetic potential of this scaffold to construct novel and complex molecules for a wide range of applications in drug discovery and materials science. The provided protocols, while in some cases conceptual or based on close analogs, offer a solid starting point for the development of robust and efficient synthetic routes.

References

- 1. benchchem.com [benchchem.com]

- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility Profile of 5-Chloro-2-methylbenzothiazole: A Technical Guide for Researchers

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the solubility of 5-Chloro-2-methylbenzothiazole, a key intermediate in pharmaceutical and chemical synthesis. While specific quantitative solubility data is not extensively published, this document synthesizes the known physicochemical properties and qualitative solubility information to provide a strong predictive framework. Crucially, it offers a detailed, field-proven experimental protocol for determining thermodynamic solubility via the universally recognized shake-flask method. This guide is designed to equip researchers, chemists, and formulation scientists with the theoretical understanding and practical methodology required to accurately assess and utilize the solubility characteristics of this compound in various organic solvents.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a thiazole ring, with chloro and methyl substituents.[1] Its unique chemical architecture makes it a valuable building block and lead compound in medicinal chemistry and organic synthesis.[2] The compound's utility in the development of new drugs, agrochemicals, and materials is significant.[1][2]

Understanding the solubility of this compound is a cornerstone of its practical application. From designing purification processes like crystallization and extraction to formulating drug delivery systems, precise solubility data governs efficiency, yield, and bioavailability. This guide addresses the foundational principles and experimental determination of its solubility in relevant organic media.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below. The molecule's structure, featuring a moderately polar benzothiazole core, a nonpolar methyl group, and an electron-withdrawing chlorine atom, results in an overall profile of low aqueous solubility and moderate to high solubility in many organic solvents.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClNS | [3] |

| Molecular Weight | 183.66 g/mol | [2][4] |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Melting Point | 50-52 °C or 65-70 °C | [2] |

| Boiling Point | 275-277 °C | [2] |

| CAS Number | 1006-99-1 | [3] |

| Predicted logP | 3.4 | [4] |

Note: A discrepancy in the reported melting point exists in the literature, which may be due to different polymorphic forms or measurement conditions. Experimental verification is recommended.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility.[5] This rule states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of this compound is therefore a function of the interplay between its own molecular properties and those of the solvent.

Key intermolecular forces at play include:

-

Van der Waals Forces: Present in all interactions, particularly dominant with nonpolar solvents.

-

Dipole-Dipole Interactions: Occur between the polar regions of the solute and polar solvents. The benzothiazole nucleus is a key contributor to the molecule's dipole moment.

-

Hydrogen Bonding: While the molecule itself lacks a hydrogen bond donor, the nitrogen and sulfur atoms can act as weak hydrogen bond acceptors with protic solvents like alcohols.

The following diagram illustrates the relationship between solute and solvent properties that govern solubility.

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility Overview

Based on its physicochemical profile, this compound exhibits a predictable pattern of solubility. It has low solubility in water but is soluble in a range of common organic solvents.[1][2]

-

Soluble in:

-

Protic Solvents: Ethanol. The ability of the benzothiazole nitrogen to accept hydrogen bonds contributes to solubility.

-

Polar Aprotic Solvents: Acetone. Strong dipole-dipole interactions facilitate dissolution.

-

Chlorinated Solvents: Chloroform. Similarities in polarity and dispersive forces lead to good compatibility.

-

Ethers: Diethyl ether.[2]

-

-

Slightly Soluble / Insoluble in:

-

Water: The molecule's significant nonpolar surface area (benzene ring, methyl group) and the presence of a chlorine atom outweigh the polar contributions of the heteroatoms, leading to low aqueous solubility.[1][2]

-

Nonpolar Aliphatic Solvents (e.g., Hexane): Solubility is expected to be limited, as the moderate polarity of the benzothiazole core is a mismatch for purely nonpolar solvents.

-

Standard Protocol for Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible quantitative data, a standardized experimental approach is essential. The Saturation Shake-Flask Method is the gold-standard technique, recognized by regulatory bodies like the USP for its reliability in measuring equilibrium solubility.[6][7][8]

The causality behind this method's choice is its direct measurement of the thermodynamic equilibrium between the undissolved solid and the saturated solution, ensuring the data reflects the true solubility limit under the specified conditions.

Step-by-Step Experimental Protocol

-

Preparation:

-

Add an excess amount of solid this compound to a series of clear glass vials or flasks. An amount that is visually in excess after equilibration (e.g., 5-10 mg/mL) is a good starting point.[8] Using triplicate samples for each solvent is highly recommended for statistical validity.[8]

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but for some compounds, 48-72 hours may be necessary.[9][10]

-

Expert Insight: To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentration does not change significantly, equilibrium is assumed.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.

-

Separate the saturated supernatant from the undissolved solid. This must be done carefully to avoid transferring any solid particles. The two most reliable methods are:

-

Centrifugation: Centrifuge the vials at high speed until a clear supernatant is obtained.

-

Filtration: Use a syringe fitted with a chemically compatible filter (e.g., PTFE for most organic solvents) to draw the saturated solution.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear saturated supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity.

-

UV-Vis Spectroscopy: A simpler method, suitable if no other components in the solution absorb at the analysis wavelength.

-

-

Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

-

The following diagram outlines this experimental workflow.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Practical Recommendations

This compound is a compound of significant interest with low aqueous solubility and good solubility in common organic solvents like ethanol, acetone, and chloroform.[2] While published quantitative data is scarce, its solubility profile can be reliably predicted based on physicochemical principles and, more importantly, determined accurately using the standardized shake-flask method.

For professionals in research and drug development, experimentally verifying the solubility in specific solvent systems is paramount. This data is critical for developing robust synthetic workups, enabling efficient purification by crystallization, and creating stable formulations for preclinical studies. Adherence to the detailed protocol in this guide will ensure the generation of high-quality, reliable solubility data, facilitating the seamless progression of research and development objectives.

References

- 1. CAS 1006-99-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound Manufacturer & Supplier in China | Properties, Uses, SDS, Price [quinoline-thiophene.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Solubility Measurements | USP-NF [uspnf.com]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Navigating the Safety Landscape of 5-Chloro-2-methylbenzothiazole: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Management of 5-Chloro-2-methylbenzothiazole.

Section 1: Executive Summary and Hazard Profile

This compound (CAS No. 1006-99-1) is a heterocyclic organic compound utilized as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its molecular structure, featuring a chlorinated benzothiazole core, dictates its chemical reactivity and toxicological profile. This guide provides a comprehensive overview of the critical safety and handling protocols necessary for the responsible use of this compound in a laboratory setting. It is imperative to note the existing discrepancies in publicly available hazard classifications, necessitating a cautious and conservative approach to its management. While some suppliers may classify it as non-hazardous, reputable databases indicate potential for significant health effects.[2][3]

A critical point of clarification is the distinction between 5-Chloro-2-methylbenzothiazole and the structurally related but distinct compound, 5-chloro-2-methyl-2H-isothiazol-3-one . The latter is a potent biocide with a significantly more severe hazard profile, including high acute toxicity.[4][5] This guide focuses exclusively on this compound.

The primary hazards associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), include:

-

Acute Oral Toxicity: Harmful if swallowed.[3]

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory tract irritation.[3]

This necessitates the implementation of stringent safety measures to minimize exposure and mitigate risk.

Section 2: Physicochemical and Toxicological Properties

A thorough understanding of the compound's properties is fundamental to its safe handling.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆ClNS | [3][6] |

| Molecular Weight | 183.66 g/mol | [3][6] |

| Appearance | White to pale brown solid/crystalline powder | [1][2] |

| Melting Point | 65 - 70 °C (149 - 158 °F) | [2][6] |

| Boiling Point | 275 - 277 °C | [1] |

| Solubility | Limited solubility in water; moderate solubility in organic solvents. | [1] |

| Stability | Stable under normal conditions of storage and use. | [1] |

Toxicological Data Summary:

Detailed toxicological data, such as specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound, are not consistently available in the public domain. The GHS hazard statements are based on aggregated data and structural similarities to other potentially hazardous compounds. The lack of comprehensive toxicological studies underscores the importance of treating this chemical with a high degree of caution.

Section 3: Prudent Laboratory Practices and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source.

-

Chemical Fume Hood: All manipulations of solid this compound that could generate dust, or any handling of its solutions, must be conducted within a certified and properly functioning chemical fume hood.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE): The Last Barrier

Appropriate PPE is mandatory when handling this compound.

| PPE Category | Recommended Equipment | Rationale |

| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing. | Protects against eye irritation from dust or splashes. |

| Skin Protection | Wear nitrile rubber gloves and a laboratory coat. Ensure gloves are inspected before use and changed frequently, especially after direct contact. | Prevents skin contact and subsequent irritation. |

| Respiratory Protection | For handling solids that may generate dust, a NIOSH-approved N95 (or equivalent) respirator is recommended. | Minimizes inhalation of airborne particles that can cause respiratory tract irritation. |

Diagram: Hierarchy of Controls

Caption: Hierarchy of controls for managing chemical hazards.

Section 4: Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from sources of ignition and direct sunlight.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2] The electron-rich nature of the benzothiazole ring suggests potential reactivity with strong acids and electrophilic reagents.

Section 5: Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency situation can significantly mitigate harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible. | [2][8] |

| Skin Contact | Immediately wash the contaminated skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical attention. | [2][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [2][9] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [2] |

Spills and Leaks

In the event of a spill, follow these steps:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Prevent further spread of the spill using inert absorbent materials such as sand, diatomite, or universal binders.[3]

-

Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

-

Dispose: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.

Diagram: Spill Response Workflow

Caption: A stepwise workflow for responding to a chemical spill.

Section 6: Disposal Considerations

Chemical waste generators must adhere to strict regulations for the disposal of hazardous materials.

-

Waste Classification: It is the responsibility of the user to classify the waste in accordance with local, regional, and national regulations.

-

Disposal Method: Do not allow the material to be released into the environment.[2] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not empty into drains.

Section 7: Conclusion and Best Practices

The safe handling of this compound in a research and development setting is contingent upon a comprehensive understanding of its potential hazards, the consistent application of engineering controls, the diligent use of personal protective equipment, and a state of readiness for emergency situations. Given the conflicting hazard information, a conservative approach that assumes a higher level of risk is the most prudent course of action. By adhering to the principles and protocols outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

- 1. This compound Manufacturer & Supplier in China | Properties, Uses, SDS, Price [quinoline-thiophene.com]

- 2. fishersci.com [fishersci.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. echa.europa.eu [echa.europa.eu]

- 5. echa.europa.eu [echa.europa.eu]

- 6. keim.com [keim.com]

- 7. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biomedicadiagnostics.com [biomedicadiagnostics.com]

- 9. mblbio.com [mblbio.com]

Methodological & Application

Application Notes and Protocols for the Use of 5-Chloro-2-methylbenzothiazole in Palladium-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloro-2-methylbenzothiazole in Modern Synthesis

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, in particular, serves as a versatile and strategic building block for the synthesis of complex molecular architectures. The presence of a chlorine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of novel derivatives with tailored properties.

Palladium-catalyzed reactions have revolutionized organic synthesis by offering highly efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.[3] This guide provides detailed application notes and representative protocols for the use of this compound in three seminal palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. The protocols are designed to be robust and adaptable, providing a solid foundation for further optimization and application in drug discovery and development programs.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a powerful method for the formation of a carbon-carbon bond between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the 5-position, significantly expanding the accessible chemical space.

Causality in Experimental Design

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. A palladium(0) species, typically generated in situ from a palladium(II) precatalyst, is the active catalyst. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition of the aryl chloride and promote the reductive elimination of the product. The base is essential for the transmetalation step, activating the organoboron species.

Experimental Protocol: Synthesis of 2-Methyl-5-phenylbenzothiazole

This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of aryl chlorides.[4]

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 183.66 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (2.0 mmol, 424.4 mg).

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in toluene (5 mL).

-

Evacuate and backfill the Schlenk flask with argon three times.

-

Add the catalyst solution to the Schlenk flask, followed by degassed water (0.5 mL).

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-5-phenylbenzothiazole.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table presents representative yields for Suzuki-Miyaura couplings of related aryl chlorides, demonstrating the expected efficiency of this protocol.

| Entry | Arylboronic Acid | Product | Representative Yield (%) |

| 1 | Phenylboronic acid | 2-Methyl-5-phenylbenzothiazole | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylbenzothiazole | 80-90 |

| 3 | 3-Pyridinylboronic acid | 2-Methyl-5-(pyridin-3-yl)benzothiazole | 70-85 |

Mechanistic Workflow

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[3] This transformation is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in a vast number of pharmaceutical agents. For this compound, this reaction provides a direct route to novel 5-amino-2-methylbenzothiazole derivatives.

Causality in Experimental Design

The amination of aryl chlorides is generally more challenging than that of aryl bromides or iodides. Therefore, a highly active catalyst system is typically required. This often involves the use of a bulky, electron-rich phosphine ligand, such as XPhos or RuPhos, in combination with a strong base like sodium tert-butoxide. The choice of solvent is also crucial, with non-polar aprotic solvents like toluene or dioxane being commonly employed.

Experimental Protocol: Synthesis of N-Benzyl-2-methyl-5-benzothiazolamine

This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of aryl chlorides.[5]

Materials:

-

This compound

-

Benzylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

Procedure:

-

To an oven-dried Schlenk tube, add palladium(II) acetate (0.015 mmol, 3.4 mg) and XPhos (0.03 mmol, 14.3 mg).

-

Evacuate and backfill the tube with argon.

-

Add toluene (2 mL) and stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.0 mmol, 183.66 mg), benzylamine (1.2 mmol, 128.6 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2-methyl-5-benzothiazolamine.

Data Presentation: Representative Buchwald-Hartwig Aminations

The following table presents representative yields for the Buchwald-Hartwig amination of a related halo-benzothiazole, indicating the expected efficiency of this protocol.[3]

| Entry | Amine | Product | Representative Yield (%) |

| 1 | Benzylamine | N-Benzyl-2-methyl-5-benzothiazolamine | 75-90 |

| 2 | Morpholine | 4-(2-Methylbenzothiazol-5-yl)morpholine | 80-95 |

| 3 | Aniline | N-Phenyl-2-methyl-5-benzothiazolamine | 70-85 |

Mechanistic Workflow

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

III. Heck Reaction: Olefin Functionalization

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes. With this compound, the Heck reaction allows for the introduction of a vinyl group at the 5-position, which can serve as a versatile handle for further synthetic transformations.

Causality in Experimental Design

The Heck reaction typically employs a palladium(II) precatalyst, which is reduced in situ to the active palladium(0) species. A phosphine ligand is often used to stabilize the catalyst and influence the regioselectivity of the reaction. A base is required to regenerate the palladium(0) catalyst at the end of the catalytic cycle. The choice of base and solvent can significantly impact the reaction outcome.

Experimental Protocol: Synthesis of 5-Ethenyl-2-methylbenzothiazole

This protocol is a representative procedure adapted from established methods for the Heck reaction of aryl halides.

Materials:

-

This compound

-

Ethylene (gas)

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a pressure vessel, add this compound (1.0 mmol, 183.66 mg), palladium(II) chloride (0.05 mmol, 8.9 mg), and triphenylphosphine (0.1 mmol, 26.2 mg).

-

Evacuate and backfill the vessel with argon.

-

Add N,N-dimethylformamide (5 mL) and triethylamine (1.5 mmol, 0.21 mL).

-

Pressurize the vessel with ethylene gas (2 atm).

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction to room temperature and carefully vent the ethylene gas.

-

Dilute the reaction mixture with ethyl acetate (25 mL).

-

Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-ethenyl-2-methylbenzothiazole.

Data Presentation: Representative Heck Reactions

The following table presents representative yields for Heck reactions of a related aryl halide with different alkenes.

| Entry | Alkene | Product | Representative Yield (%) |

| 1 | Ethylene | 5-Ethenyl-2-methylbenzothiazole | 60-75 |

| 2 | Methyl acrylate | Methyl 3-(2-methylbenzothiazol-5-yl)acrylate | 70-85 |

| 3 | Styrene | 2-Methyl-5-styrylbenzothiazole | 65-80 |

Mechanistic Workflow

References

- 1. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. benchchem.com [benchchem.com]

- 4. sj.hpu2.edu.vn [sj.hpu2.edu.vn]

- 5. rsc.org [rsc.org]

A Robust and Scalable Protocol for the Synthesis of 5-Chloro-2-methylbenzothiazole

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Chloro-2-methylbenzothiazole, a key intermediate in the development of novel therapeutics and advanced materials. Benzothiazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction dynamics. We present a detailed, step-by-step methodology, from starting materials to final product characterization, designed for adaptability and scalability in a research or drug development setting.

Underlying Principles and Reaction Mechanism

The synthesis of the benzothiazole core is most effectively achieved through the cyclocondensation of a 2-aminothiophenol with a suitable electrophile. The protocol detailed herein utilizes the reaction between 2-Amino-4-chlorothiophenol and acetic anhydride. This method is a variation of the classical Jacobson benzothiazole synthesis and is favored for its high efficiency, operational simplicity, and the use of readily available, cost-effective reagents.[2][5][6]

Mechanism Rationale: The reaction proceeds in two primary stages:

-

N-Acetylation: The primary amine of 2-Amino-4-chlorothiophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This forms an N-acetylated intermediate, N-(4-chloro-2-mercaptophenyl)acetamide.

-

Intramolecular Cyclization & Dehydration: Under acidic conditions, typically provided by glacial acetic acid which also serves as the solvent, the thiol group performs a nucleophilic attack on the amide carbonyl carbon. This intramolecular cyclization forms a heterocyclic intermediate which subsequently dehydrates (loses a molecule of water) to yield the stable, aromatic this compound ring system.

The overall transformation is an efficient cascade that builds the complex heterocyclic structure in a single operational pot.

Caption: Figure 1: Reaction Mechanism for this compound Synthesis.

Materials and Equipment

Reagents & Chemicals

| Reagent | CAS Number | M.W. ( g/mol ) | Purity | Supplier Example |

| 2-Amino-4-chlorothiophenol | 1004-00-8 | 159.64 | ≥96% | Sigma-Aldrich |

| Glacial Acetic Acid | 64-19-7 | 60.05 | ≥99.7% | Fisher Scientific |

| Acetic Anhydride | 108-24-7 | 102.09 | ≥98% | Sigma-Aldrich |

| Sodium Hydroxide (pellets) | 1310-73-2 | 40.00 | ≥97% | VWR |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ≥99.5% | Sigma-Aldrich |

| Deionized Water | 7732-18-5 | 18.02 | N/A | In-house |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Büchner funnel and vacuum flask

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

This protocol is based on established synthetic methods adapted for robustness and clarity.[6]

Reaction Setup & Execution

-

Charge the Reactor: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-Amino-4-chlorothiophenol (40.8 g, 0.20 mol) and glacial acetic acid (300 mL).

-

Initiate Stirring: Begin stirring the mixture to ensure the starting material is fully dissolved or well-suspended.

-

Add Acetylating Agent: To the stirred solution, add acetic anhydride (37.8 mL, 0.40 mol) via a dropping funnel. Expert Insight: A 2-fold molar excess of acetic anhydride ensures complete acetylation of the starting amine and drives the reaction forward.

-

Heating to Reflux: Heat the reaction mixture to reflux (approximately 130 °C) using a heating mantle. Maintain a gentle reflux for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

Work-up and Product Isolation

-

Cooling and Filtration: After 1 hour, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form upon cooling. Filter the reaction mixture to remove any insoluble byproducts.

-

Neutralization: Transfer the filtrate to a large beaker and place it in an ice-water bath. Prepare a 5% (w/v) aqueous solution of sodium hydroxide. Slowly, and with vigorous stirring, add the NaOH solution dropwise to the filtrate.

-

Causality Note: This step neutralizes the excess glacial acetic acid. The addition must be slow and controlled as the neutralization is highly exothermic. The target pH is 7.0 ± 0.5.

-

-

Extraction: Once neutralized, transfer the mixture to a 500 mL separatory funnel. Extract the aqueous phase with dichloromethane (3 x 100 mL). Combine the organic layers.

-

Why Dichloromethane? this compound has good solubility in chlorinated organic solvents, allowing for efficient extraction from the aqueous phase.[7]

-

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

-

Purification: The crude product, an oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed through physical and spectroscopic analysis.

| Property | Expected Value | Source |

| Molecular Formula | C₈H₆ClNS | [8][9] |

| Molecular Weight | 183.66 g/mol | [8][10] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 65-70 °C | [10] |

| Boiling Point | 275-277 °C | [7] |

| ¹³C NMR (in CDCl₃) | Key shifts expected at ~19.9 (CH₃), ~119-135 (Aromatic C), ~152.1 (C-S), ~166.5 (N=C-S) ppm | [11][12] |

| Mass Spec (EI) | m/z 183 (M⁺), 185 (M+2⁺, chlorine isotope pattern) | [8][9] |

Safety Precautions

-

2-Amino-4-chlorothiophenol: Harmful if swallowed or inhaled. Possesses a strong, unpleasant odor. Handle exclusively in a well-ventilated fume hood.

-

Acetic Anhydride & Glacial Acetic Acid: Corrosive and cause severe skin burns and eye damage. Handle with appropriate PPE.

-

Dichloromethane: Volatile and a suspected carcinogen. All extractions and solvent removal must be performed in a fume hood.

-

Neutralization: The neutralization of acetic acid with sodium hydroxide is highly exothermic. Perform this step slowly and in an ice bath to control the temperature.

Application Extension: Synthesis of Derivatives

The protocol described is a robust platform for generating a library of 5-chloro-benzothiazole derivatives.

-

Varying the 2-Position: To synthesize derivatives with different substituents at the 2-position, simply replace acetic anhydride with other carboxylic acids or their corresponding acyl chlorides.[13][14][15] For example, using benzoyl chloride would yield 5-Chloro-2-phenylbenzothiazole.

-

Varying the Benzene Ring: To modify the substitution on the aromatic ring, begin with a different substituted 2-aminothiophenol. For instance, using 2-aminothiophenol would yield 2-methylbenzothiazole.

Visualization of Experimental Workflow

Caption: Figure 2: Experimental Workflow.

References

- 1. jchemrev.com [jchemrev.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. benthamscience.com [benthamscience.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]

- 7. This compound Manufacturer & Supplier in China | Properties, Uses, SDS, Price [quinoline-thiophene.com]

- 8. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzothiazole, 5-chloro-2-methyl- [webbook.nist.gov]

- 10. 5-氯-2-甲基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 11. spectrabase.com [spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Protocol & Application Notes: Palladium-Catalyzed C-N Cross-Coupling of 5-Chloro-2-methylbenzothiazole

An Application Guide for Researchers

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and materials. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The ability to functionalize this scaffold by forming new carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery.[1][2][3]

5-Chloro-2-methylbenzothiazole is a valuable and readily available building block.[4][5] The chlorine atom at the 5-position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions. This guide provides a detailed, field-proven protocol for the C-N bond formation via the Buchwald-Hartwig amination, a powerful and versatile palladium-catalyzed method.[6][7] We will delve into the mechanistic rationale behind the procedural choices, present a robust experimental workflow, and offer a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[6] The reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and generally high yields.[6][8]

For a less reactive substrate like an aryl chloride, the choice of catalyst system—specifically the palladium source and the phosphine ligand—is critical.[9] Sterically hindered and electron-rich phosphine ligands are required to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl chloride to the Pd(0) center and the subsequent reductive elimination to form the C-N bond.[10][11]

Alternative Methodologies: While this guide focuses on the palladium-catalyzed approach, it is worth noting that copper-catalyzed methods, such as the Ullmann condensation (or Goldberg reaction), can also be employed for C-N bond formation with aryl chlorides.[12][13][14][15] These reactions often require higher temperatures but can be a cost-effective alternative.[14][16]

In-Depth Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative secondary amine, morpholine. The conditions can be adapted for a wide range of primary and secondary amines.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Sigma-Aldrich, etc. | --- |

| Morpholine | ≥99% | Sigma-Aldrich, etc. | Should be freshly distilled if purity is questionable. |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Strem, Sigma-Aldrich | Air-sensitive, store under inert gas. Pre-catalysts can also be used.[17] |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand Grade | Strem, Sigma-Aldrich | Air-stable crystalline solid. |

| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich, Acros | Highly hygroscopic. Handle in a glovebox. |

| Toluene | Anhydrous, ≥99.8% | Acros, Sigma-Aldrich | Must be thoroughly degassed before use. |

| Diethyl ether | Anhydrous | --- | For extraction. |

| Brine (Saturated NaCl solution) | --- | --- | For workup. |

| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | --- | For drying organic layers. |

| Silica Gel | 230-400 mesh | --- | For column chromatography. |

| TLC Plates | Silica Gel 60 F₂₅₄ | --- | For reaction monitoring. |

3.2. Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer with a hotplate

-

Inert gas line (Argon or Nitrogen) with a bubbler

-

Syringes and needles for liquid transfers

-

Glovebox for handling air- and moisture-sensitive reagents

-

Rotary evaporator

-

Glassware for extraction and chromatography

3.3. Step-by-Step Procedure

Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. NaOtBu is a strong, corrosive base.

-

Reaction Setup (Inert Atmosphere):

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 183.7 mg).

-

In a glovebox, weigh Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol% Pd), XPhos (0.048 mmol, 22.9 mg, 4.8 mol%), and Sodium tert-butoxide (1.4 mmol, 134.5 mg) into a separate vial and add them to the Schlenk flask.

-

Seal the flask with a septum, remove it from the glovebox (if used), and connect it to an inert gas (Argon or Nitrogen) manifold.

-

Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

-

-

Addition of Reagents:

-

Add 5 mL of degassed anhydrous toluene to the flask via syringe.

-

Add morpholine (1.2 mmol, 104.5 µL) to the mixture via syringe.

-

The mixture may change color upon addition of the reagents.

-

-

Reaction Execution:

-

Lower the flask into an oil bath preheated to 100-110 °C.

-

Stir the reaction mixture vigorously under a positive pressure of inert gas for 12-24 hours.

-

-

Reaction Monitoring:

-

Periodically check the reaction's progress by TLC. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe.

-

Dissolve the aliquot in dichloromethane and spot it on a TLC plate, alongside spots of the starting materials.

-

Elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) and visualize under UV light. The reaction is complete upon the disappearance of the limiting reagent (this compound).

-

-

Workup Procedure:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by slowly adding 10 mL of water.

-

Transfer the mixture to a separatory funnel and add 20 mL of diethyl ether or ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer twice more with 15 mL portions of the organic solvent.

-

Combine the organic layers and wash them with 20 mL of water, followed by 20 mL of brine.

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product, 4-(2-methylbenzo[d]thiazol-5-yl)morpholine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Visualization of Methodologies

Experimental Workflow Diagram

The overall experimental process can be visualized as a sequential flow from preparation to final product analysis.

Caption: A flowchart of the Buchwald-Hartwig amination procedure.

Catalytic Cycle Diagram

The efficacy of the reaction is rooted in a well-defined palladium catalytic cycle.

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Expected Results & Substrate Scope

The described protocol is robust and generally provides good to excellent yields. The table below summarizes expected outcomes for the coupling of this compound with various amine classes. Optimization may be necessary for particularly challenging substrates.

| Amine Partner | Amine Type | Typical Yield | Notes |

| Morpholine | Secondary, Cyclic | 85-95% | Generally a very reliable coupling partner. |

| Aniline | Primary, Aromatic | 70-85% | May require slightly longer reaction times. |

| Benzylamine | Primary, Aliphatic | 75-90% | Good reactivity. |

| Di-n-butylamine | Secondary, Acyclic | 65-80% | Steric hindrance can slightly lower the yield. |

| Ammonia equivalent | Primary Amine Source | 50-70% | Requires specialized conditions, often using ammonium salts or ammonia surrogates.[18] |

Troubleshooting Common Issues

Cross-coupling reactions can sometimes be capricious.[9][19] This guide addresses common problems encountered during the Buchwald-Hartwig amination.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd source oxidized).2. Insufficiently inert atmosphere (O₂ present).3. Wet solvent or reagents.4. Base is old or has absorbed moisture. | 1. Use a fresh bottle of Pd precursor or switch to a more air-stable pre-catalyst.2. Ensure proper degassing of solvent and thorough evacuation/backfilling of the reaction flask.3. Use freshly opened anhydrous solvent and distill liquid amines.4. Use a fresh bottle of NaOtBu and handle it exclusively in a glovebox. |

| Hydrodehalogenation (Ar-Cl → Ar-H) | 1. Presence of water.2. β-hydride elimination from certain primary amines.3. Catalyst decomposition. | 1. Ensure all reagents and solvents are rigorously dry.2. Use a ligand designed to prevent this side reaction (e.g., highly hindered biaryl phosphines).[20]3. Screen different ligands or slightly lower the reaction temperature. |

| Formation of Dark Tar or Precipitate | 1. Catalyst decomposition at high temperature.2. Reaction temperature is too high for the substrates.3. Base incompatibility with functional groups. | 1. Lower the reaction temperature to 90-100 °C.2. Consider a different solvent like dioxane or CPME.3. If substrates are base-sensitive, screen weaker bases like K₃PO₄ or K₂CO₃, though this may require a more active catalyst system or higher temperatures.[17][21] |

| Difficult Product Purification | 1. Product is co-eluting with ligand or byproducts.2. Product is highly polar. | 1. Try a different solvent system for chromatography. An acid/base wash during workup can sometimes help remove ligand-related impurities.2. Use a more polar eluent system or consider reverse-phase chromatography. |

References

- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]